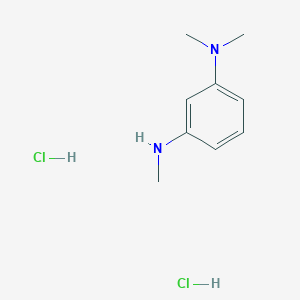![molecular formula C14H21N3O4 B1374809 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1422386-02-4](/img/structure/B1374809.png)
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
説明
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. The pyrazole ring is substituted at the 4-position with a carboxylic acid group, and at the 1-position with a piperidine ring, which in turn is substituted at the 3-position with a tert-butoxycarbonyl (Boc) protecting group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The piperidine ring could be introduced through a nucleophilic substitution reaction, and the Boc group could be added using Boc anhydride or Boc2O in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, as well as the Boc group. The pyrazole ring is aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair or boat conformation. The Boc group is a bulky, non-polar group that can impart steric hindrance .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo electrophilic substitution reactions at the 3- or 5-position of the pyrazole ring. The carboxylic acid group could be involved in acid-base reactions, and the Boc group could be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group could allow for hydrogen bonding, which could increase its boiling point and solubility in polar solvents. The Boc group is non-polar and could increase the compound’s solubility in non-polar solvents .科学的研究の応用
Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, including crizotinib, a medication used in cancer treatment. This synthesis involves using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material and confirms the structure of the compound through MS and 1 HNMR spectrum analysis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Formation of Structurally Unique Compounds : The reaction of tert-butyl piperidine-1-carboxylate with methylhydrazine leads to the formation of compounds with a unique 1-methyl-1H-pyrazol-5-yl substituent. The structural uniqueness of these compounds is highlighted by the dihedral angle formed between the pyrazole and piperidine rings (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Cancer Treatment Potential : A compound synthesized using a tert-butyl piperidine-1-carboxylate derivative inhibits Aurora A, a protein involved in cancer cell proliferation, suggesting potential in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Development of Spiro Compounds : Starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, the synthesis of spiro[indole-3,4′-piperidin]-2-ones is achieved, which is significant for developing complex molecular architectures (Freund & Mederski, 2000).
Fungicidal Activity : Novel compounds synthesized from tert-butyl piperidine-1-carboxylate derivatives have shown fungicidal activity against certain pathogens, indicating their potential in agricultural applications (Mao, Song, & Shi, 2013).
Synthesis of Peptides : It is used in the synthesis of dipeptides like Boc-D-Ala-L-Pip-NH(i)Pr, showcasing its utility in peptide chemistry (Didierjean, Boussard, & Aubry, 2002).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Mode of Action
The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety and the target protein binding moiety . The rigidity of the linker, such as in this compound, can impact the 3D orientation of the degrader and thus the formation of the ternary complex (E3 ligase, PROTAC, target protein), which is crucial for effective protein degradation .
Biochemical Pathways
By facilitating the formation of the ternary complex, it enables the ubiquitination and subsequent degradation of the target protein . This process can affect various biochemical pathways depending on the specific target protein being degraded.
Pharmacokinetics
The optimization of drug-like properties is one of the considerations in the design of protacs , and the choice of linker can influence these properties.
Result of Action
The result of the compound’s action is the degradation of the target protein. By acting as a linker in PROTACs, it enables the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein . This can lead to the modulation of cellular processes depending on the function of the degraded protein.
特性
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-11(9-16)17-8-10(7-15-17)12(18)19/h7-8,11H,4-6,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQAPANOXVJNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1422386-02-4 | |
| Record name | 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



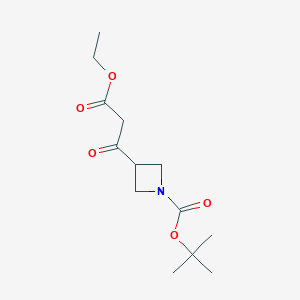

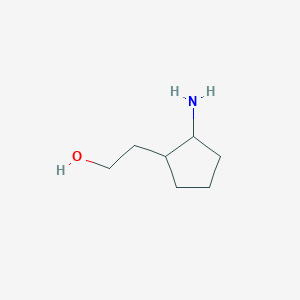
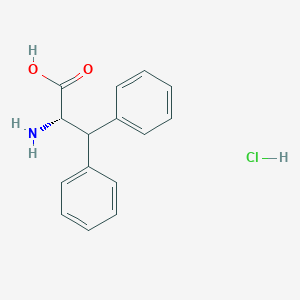



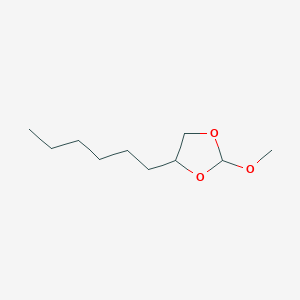

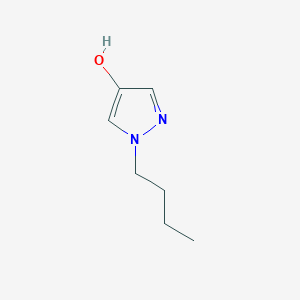
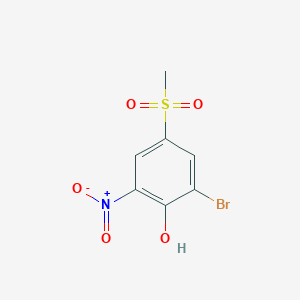
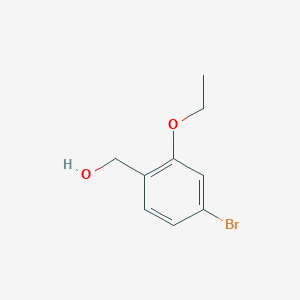
![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)
